molecular formula C25H25N5O3 B356349 17-(3,4-dimethoxyphenyl)-13-(3-methylbutyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one CAS No. 844456-23-1

17-(3,4-dimethoxyphenyl)-13-(3-methylbutyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

Cat. No.: B356349
CAS No.: 844456-23-1
M. Wt: 443.5g/mol
InChI Key: IEDOSEYYFROVFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(3,4-Dimethoxyphenyl)-3-isopentyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is a complex heterocyclic compound. This compound is notable for its unique structure, which combines multiple fused rings, including pyrrolo, pyrimidine, and quinoxaline moieties. Such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3,4-dimethoxyphenyl)-3-isopentyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of intermediate compounds such as 3,4-dimethoxyphenyl derivatives. These intermediates are then subjected to cyclization reactions under specific conditions to form the fused ring system.

For example, a mixture of 2,4-dichloro-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine and morpholine can be refluxed in ethanol to yield the desired product .

Industrial Production Methods

Industrial production of such complex heterocyclic compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

11-(3,4-Dimethoxyphenyl)-3-isopentyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

11-(3,4-Dimethoxyphenyl)-3-isopentyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(3,4-dimethoxyphenyl)-3-isopentyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(3,4-Dimethoxyphenyl)-3-isopentyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is unique due to its specific combination of fused rings and substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

844456-23-1

Molecular Formula

C25H25N5O3

Molecular Weight

443.5g/mol

IUPAC Name

17-(3,4-dimethoxyphenyl)-13-(3-methylbutyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

InChI

InChI=1S/C25H25N5O3/c1-15(2)11-12-29-14-26-23-21(25(29)31)22-24(28-18-8-6-5-7-17(18)27-22)30(23)16-9-10-19(32-3)20(13-16)33-4/h5-10,13-15H,11-12H2,1-4H3

InChI Key

IEDOSEYYFROVFR-UHFFFAOYSA-N

SMILES

CC(C)CCN1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC(=C(C=C5)OC)OC

Canonical SMILES

CC(C)CCN1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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